REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[N:5]([CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH3:19])[C:6]2[C:11]([C:12]=1[C:13]([O:15]CC)=[O:14])=[CH:10][CH:9]=[CH:8][CH:7]=2.[OH-].[K+]>O>[CH3:3][C:4]1[N:5]([CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH3:19])[C:6]2[C:11]([C:12]=1[C:13]([OH:15])=[O:14])=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ethyl 2-methyl-1-(1-phenylethyl)-1H-indole-3-carboxylate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC=1N(C2=CC=CC=C2C1C(=O)OCC)C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (20 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C2=CC=CC=C2C1C(=O)O)C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |